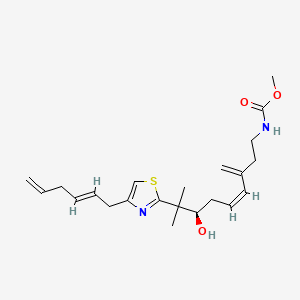

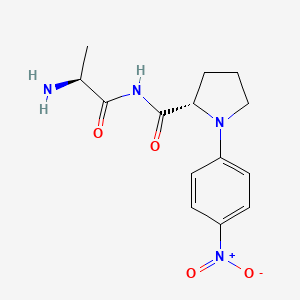

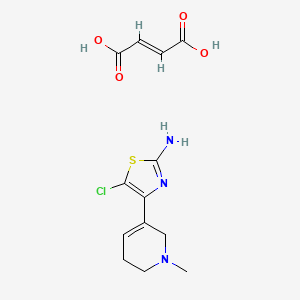

![molecular formula C19H24O6 B1237150 (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid CAS No. 32630-92-5](/img/structure/B1237150.png)

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid

Overview

Description

Gibberellin A34 is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid. It is a conjugate acid of a gibberellin A34(1-).

Scientific Research Applications

1. Regulation of Fruit Growth and Development Gibberellins (GAs) are plant hormones indispensable in regulating the growth and development of fruits . They play important roles in delaying horticultural crop ripening and senescence, enhancing the internal and external quality of horticultural crops, and resistance to stress and disease .

Retardation of Fruit Senescence

GAs are closely related to their ability to retard fruit senescence . They could effectively improve fruit storage quality and significantly increase flesh hardness, reduce respiration intensity, inhibit the release of endogenous ethylene, and effectively inhibit fruit softening and ripening .

Improvement of Fruit Quality

GAs can improve the intrinsic and extrinsic quality of fruit storage by improving fruit shape, regulating color, delaying the reduction of soluble solids, promoting sugar accumulation, and delaying vitamin loss .

4. Resistance to Biotic and Abiotic Stress GAs play a role in postharvest biotic and abiotic stress resistance . The GA treatment effectively reduces the cold damage index, reduces the production and accumulation of superoxide anion (O 2− ), improves the antioxidant capacity of fruits, and maintains the integrity of cell membranes during low-temperature storage .

Disease Control

Research has indicated that gibberellin treatment effectively controlled the incidence of disease during storage . Disease is a series of morphological, physiological, and biochemical pathological changes in fruits under the influence of biotic or abiotic factors .

Plant Growth Regulation

Gibberellic acid was found to have profound effects on plant growth, with the ability to rescue dwarf mutants of maize and pea, and induce bolting and flowering in rosette species . These effects could also be obtained with plant extracts, providing a strong indication that gibberellins were endogenous plant metabolites .

Role in Plant Development

This review highlights the advances that have contributed to our current understanding of GA metabolism, signaling, and transport and their role in plant development .

GA Biosynthesis and Catabolism

The early efforts in establishing the GA biosynthesis and catabolism pathway, characterizing the enzymes for GA metabolism, and elucidating their corresponding genes have been highlighted .

Mechanism of Action

Gibberellin A34, also known as (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid, is a plant hormone that plays a crucial role in various developmental processes .

Target of Action

The primary targets of Gibberellin A34 are the DELLA transcriptional regulators and the GID1 family of receptors . These targets play a significant role in modulating the formation of stems, leaves, flowers, and the development and ripening of fruit .

Mode of Action

Gibberellin A34 interacts with its targets by binding to the GID1 receptors . This interaction leads to changes in the behavior of the DELLA transcriptional regulators . The molecular mechanism of gibberellin action involves three distinct modes of DELLA action :

Biochemical Pathways

Gibberellin A34 affects the GA biosynthesis and catabolism pathways . These pathways integrate with other signaling pathways to regulate plant growth and development . Gibberellin represses the gene expression of some GA-positive regulators, such as biosynthetic enzymes GA 20oxidase and GA 3oxidase, GID1, and SCARECROW-like3 (SCL3), through the GA signaling pathway .

Pharmacokinetics

It is known that the concentration of gibberellins in plants is very tightly regulated .

Result of Action

The action of Gibberellin A34 results in the modulation of the formation of stems, leaves, and flowers, as well as the development and ripening of fruit . It also influences plant growth, particularly rescuing the growth of dwarf mutants of pea and maize .

Action Environment

Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect GA biosynthesis and inactivation . These factors act primarily on the expression of the 2-ODD genes .

properties

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZIQAJJXGRAJF-TXZPEUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32630-92-5 | |

| Record name | Gibberellin A34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

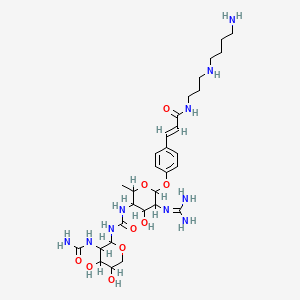

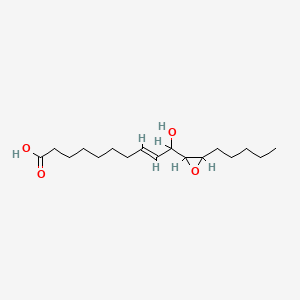

![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)

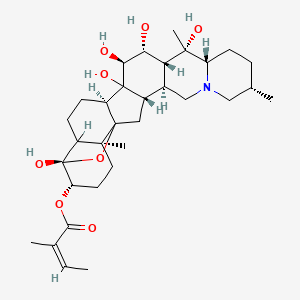

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)